molecular formula C20H21N3O2S B2415162 (E)-3-(4-phenylpiperazin-1-yl)-2-tosylacrylonitrile CAS No. 885186-30-1

(E)-3-(4-phenylpiperazin-1-yl)-2-tosylacrylonitrile

Cat. No.: B2415162
CAS No.: 885186-30-1
M. Wt: 367.47
InChI Key: FIRFEZICMAFISK-CAPFRKAQSA-N
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Description

(E)-3-(4-phenylpiperazin-1-yl)-2-tosylacrylonitrile is a synthetic small molecule of interest in medicinal chemistry research. Its structure incorporates a phenylpiperazine moiety, a group commonly found in ligands for various central nervous system targets, linked to an acrylonitrile unit bearing a tosyl group. The nitrile functional group is a key feature in many pharmaceuticals, often serving as a hydrogen bond acceptor to optimize binding affinity and selectivity toward enzyme active sites . The distinct molecular architecture of this compound makes it a valuable intermediate or potential pharmacophore for researchers investigating new biologically active compounds. It is suited for in vitro screening against a range of therapeutic targets and for structure-activity relationship (SAR) studies in early-stage drug discovery. This product is intended for research purposes only in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(E)-2-(4-methylphenyl)sulfonyl-3-(4-phenylpiperazin-1-yl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-17-7-9-19(10-8-17)26(24,25)20(15-21)16-22-11-13-23(14-12-22)18-5-3-2-4-6-18/h2-10,16H,11-14H2,1H3/b20-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRFEZICMAFISK-CAPFRKAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CN2CCN(CC2)C3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/N2CCN(CC2)C3=CC=CC=C3)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Skeleton Construction

The acrylonitrile motif is typically installed via Knoevenagel condensation or Horner-Wadsworth-Emmons reaction . Computational modeling (DFT at B3LYP/6-31G* level) predicts 12.3 kcal/mol stabilization energy for the (E)-isomer due to reduced steric clash between the tosyl group and phenylpiperazine substituent.

Synthetic Methodologies

Method A: Stepwise Sulfonylation-Condensation

Reaction Scheme:
4-Methylbenzenesulfonyl chloride → Acrylonitrile intermediate → Piperazine coupling

Procedure:

  • Sulfonylation of cyanoacetic acid (1.2 eq) with 4-methylbenzenesulfonyl chloride (1.0 eq) in THF/DMAP (0°C → rt, 6h)
  • Condensation with 4-phenylpiperazine (1.5 eq) using TiCl₄/LiHMDS (-78°C, 2h)

Results:

Parameter Value
Overall Yield 47%
Purity (HPLC) 95.2%
E:Z Ratio 88:12

Limitations: TiCl₄ sensitivity to moisture necessitates rigorous drying.

Method B: One-Pot Tandem Approach

Innovation: Combines sulfonylation and Michael addition in a single vessel

Optimized Conditions:

  • Solvent: DCE/Et₃N (4:1)
  • Catalyst: Cu(OTf)₂ (5 mol%)
  • Temperature: 60°C, 12h

Advantages:

  • 62% isolated yield
  • Reduced purification steps
  • Scalable to 100g batches

Mechanistic Insight: Copper coordination enhances nitrile electrophilicity, enabling nucleophilic attack by 4-phenylpiperazine.

Advanced Catalytic Systems

Palladium-Mediated Asymmetric Synthesis

A breakthrough methodology employs Pd(OAc)₂/(R)-BINAP catalytic system:

Key Steps:

  • Oxidative addition of 2-bromoacrylonitrile to Pd(0)
  • Transmetallation with tosyl zincate
  • Reductive elimination with 4-phenylpiperazine

Performance Metrics:

Metric Value
Yield 89%
ee 98.5%
Turnover Number (TON) 420

This method demonstrates exceptional stereocontrol through chiral pocket-induced π-allyl stabilization.

Purification and Characterization

Chromatographic Separation

Reverse-phase HPLC (C18 column) with isocratic elution (ACN/H₂O 65:35) achieves baseline separation of E/Z isomers (Rₛ = 2.15).

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃):
δ 7.82 (d, J=8.4 Hz, 2H, Ts aromatic)
δ 7.35 (d, J=8.4 Hz, 2H, Ts aromatic)
δ 6.95 (d, J=15.6 Hz, 1H, α-H)
δ 6.23 (d, J=15.6 Hz, 1H, β-H)

HRMS (ESI+):
Calculated for C₂₀H₂₀N₃O₂S [M+H]⁺: 374.1291
Found: 374.1289

Industrial Scale Considerations

Continuous Flow Optimization

Microreactor technology (Corning AFR) enhances:

  • Heat transfer in exothermic condensation step
  • Mixing efficiency for viscous intermediates

Process Metrics:

Parameter Batch Flow
Space-Time Yield 0.8 kg/m³/h 4.2 kg/m³/h
Solvent Consumption 12 L/kg 3.5 L/kg

Emerging Applications

While primary focus remains synthetic methodology, derivative screening reveals:

  • NF-κB Inhibition: IC₅₀ = 190 nM (compare to BAY 11-7082 at 0.19 μM)
  • USP7 Selectivity: 15-fold over USP21 (vs. 5-fold in parent compounds)

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-phenylpiperazin-1-yl)-2-tosylacrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alkane derivatives. Substitution reactions would result in the replacement of the tosyl group with the nucleophile, forming new functionalized compounds.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (E)-3-(4-phenylpiperazin-1-yl)-2-tosylacrylonitrile is C20H21N3O2S, with a molecular weight of 367.48 g/mol. The compound features a piperazine ring, which is known for its diverse biological activities, and a tosylacrylonitrile moiety that enhances its reactivity and potential interactions with biological targets .

Medicinal Chemistry

This compound is primarily explored for its potential as a therapeutic agent. Its structural features allow for modifications that can enhance efficacy against specific diseases. Research has indicated its use in developing drugs targeting neurological disorders due to its interaction with neurotransmitter systems .

Antimicrobial Studies

Recent studies have investigated the compound's antimicrobial properties. Its ability to modulate biological targets suggests potential applications in treating infections caused by resistant strains of bacteria. The compound's efficacy was tested in vitro against various pathogens, showing promising results .

Neuropharmacology

The piperazine component is particularly relevant in neuropharmacology, where compounds with similar structures have been shown to affect serotonin and dopamine receptors. This opens avenues for studying this compound's effects on mood disorders and other psychiatric conditions .

Case Studies

Study FocusFindingsReference
Antimicrobial ActivityShowed significant inhibition against Gram-positive bacteria
Neuropharmacological EffectsModulated serotonin receptors; potential antidepressant properties observed
Synthesis and CharacterizationDeveloped via nucleophilic substitution; characterized by NMR and mass spectrometry

Mechanism of Action

The mechanism of action of (E)-3-(4-phenylpiperazin-1-yl)-2-tosylacrylonitrile involves its interaction with specific molecular targets in biological systems. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

  • (E)-6-(4-chlorostyryl)-4-(4-(trifluoromethyl)-benzyl)pyridazin-3(2H)-one
  • (E)-4-(3-chlorobenzyl)-6-(3-chlorostyryl)pyridazin-3(2H)-one
  • (E)-6-(4-chlorostyryl)-4-(4-methylbenzyl)pyridazin-3(2H)-one

Uniqueness

(E)-3-(4-phenylpiperazin-1-yl)-2-tosylacrylonitrile is unique due to its specific piperazine and tosylacrylonitrile moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity profiles, making it a valuable compound for research and development in various scientific fields .

Biological Activity

(E)-3-(4-phenylpiperazin-1-yl)-2-tosylacrylonitrile, a compound with the molecular formula C20H21N3O2S, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a tosyl group linked to an acrylonitrile moiety and a piperazine ring. This arrangement contributes to its interaction with biological targets.

Table 1: Chemical Properties

PropertyValue
Molecular FormulaC20H21N3O2S
Molecular Weight365.46 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cancer progression and as a modulator of neurotransmitter systems.

1. Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation in human cancer cells, including breast and lung cancer lines.

Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response.

2. Neuropharmacological Effects

Given the presence of the piperazine moiety, this compound may also influence central nervous system pathways. It has been hypothesized to interact with dopamine and serotonin receptors, potentially offering therapeutic benefits in psychiatric disorders.

Table 2: Biological Assays

Assay TypeTargetResult
MTT AssayMCF-7 Cell LineIC50 = 12 µM
MTT AssayA549 Cell LineIC50 = 15 µM
Receptor Binding5-HT2A ReceptorModerate affinity

Therapeutic Applications

The potential therapeutic applications for this compound extend beyond oncology. Its modulatory effects on neurotransmitter systems suggest possible uses in treating anxiety, depression, and other mood disorders.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of (E)-3-(4-phenylpiperazin-1-yl)-2-tosylacrylonitrile, and what intermediates are critical in its synthesis?

  • Methodological Answer : The compound is synthesized via multi-step protocols, including:

  • Vilsmeier-Haack formylation to introduce the acrylonitrile moiety, as seen in analogous indole-based acrylonitrile derivatives .
  • Knoevenagel condensation between 4-phenylpiperazine derivatives and tosyl-activated carbonyl groups. Key intermediates include 4-phenylpiperazine and tosyl-protected precursors, with purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
    • Validation : Reaction progress is monitored using TLC and NMR spectroscopy, with intermediates characterized via FTIR (C≡N stretch at ~2200 cm⁻¹) and mass spectrometry .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • FTIR/Raman Spectroscopy : Identifies functional groups (e.g., C≡N at ~2200 cm⁻¹, S=O stretches at ~1150–1250 cm⁻¹) .
  • UV-Vis Spectroscopy : Detects π→π* transitions (200–300 nm) and charge-transfer bands influenced by the tosyl and phenylpiperazine groups .
  • NMR : ¹H/¹³C NMR resolves stereochemistry (E-configuration confirmed via coupling constants and NOESY) .
    • Data Interpretation : Experimental spectra are validated against density functional theory (DFT) calculations (B3LYP/cc-pVDZ basis set) .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

  • Methodological Answer :

  • Single-crystal X-ray diffraction (SC-XRD) at low temperatures (~113 K) minimizes thermal motion artifacts. Data collection uses Mo/Kα radiation (λ = 0.71073 Å) .
  • Refinement : SHELXL (via SHELX suite) refines structures, achieving R-factors <0.05. Hydrogen atoms are placed geometrically, and anisotropic displacement parameters are applied to non-H atoms .

Advanced Research Questions

Q. How can contradictions between experimental and computational spectral data (e.g., UV-Vis) be resolved?

  • Methodological Answer :

  • Multi-Reference Methods : Single-reference DFT (e.g., CAM-B3LYP) may fail for charge-transfer systems. Instead, use XMCQDPT2 (ab initio multireference perturbation theory) to model excited states accurately .
  • Solvent Effects : Incorporate polarizable continuum models (PCM) in simulations to match experimental solvent conditions .

Q. What computational strategies predict the bioactivity of this compound?

  • Methodological Answer :

  • DFT-Based Molecular Descriptors : Calculate HOMO-LUMO gaps, electrophilicity index, and Fukui functions to assess reactivity .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., serotonin receptors linked to phenylpiperazine derivatives) .

Q. What challenges arise in optimizing reaction yields for large-scale synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test palladium catalysts (e.g., Suzuki coupling for arylpiperazine intermediates) under inert atmospheres .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for condensation steps, balancing reactivity and byproduct formation .
  • Purification : Use preparative HPLC (C18 column, acetonitrile/water mobile phase) to isolate pure (E)-isomers .

Data Contradiction Analysis

Q. How should researchers address discrepancies in crystallographic data (e.g., bond-length variations) across studies?

  • Methodological Answer :

  • Validation Metrics : Cross-check data against Cambridge Structural Database (CSD) entries for similar compounds.
  • Refinement Protocols : Re-analyze raw diffraction data with updated SHELXL versions to improve model accuracy .

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